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Compound of Interest

Compound Name: 2-Fluoropyridine-3-boronic acid

Cat. No.: B071887

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Fluoropyridine-3-
boronic acid (CAS No: 174669-73-9), a key building block in medicinal chemistry and
materials science. The document presents predicted and representative spectral data,
including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy, along with detailed experimental protocols for data acquisition.

Introduction

2-Fluoropyridine-3-boronic acid is a versatile bifunctional molecule incorporating a
fluorinated pyridine ring and a boronic acid moiety.[1] This unique combination of functional
groups makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the
synthesis of complex biaryl compounds and other applications in drug discovery and materials
science. Accurate spectral characterization is crucial for confirming the identity, purity, and
structure of this compound in research and development settings.

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for 2-
Fluoropyridine-3-boronic acid.

Table 1: Predicted 'H NMR Spectral Data
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm P y (J) Hz g
J(H,H) = 4.8, J(H,F) =

~8.35 ddd H6
1.5, J(HH)=1.0
JHH)=75,IHH) =

~8.10 ddd H4
4.8,JHF) =1.0
JHH)=75,JHF) =

~7.30 ddd H5
4.8,JHH) =15

~5.50 br s B(OH)2

Note: Predicted chemical shifts and coupling constants are based on computational models

and data from similar structures. Actual experimental values may vary.

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (6) ppm

Coupling Constant (J) Hz Assighment

~165.0 d, 1J(C,F) = 240 C2
~150.0 d,3J(C,F)=5 C6
~145.0 d,3J(C,F) =15 c4
~122.0 d,49(CF)=4 C5
~115.0 d, 2J(C,F) =20 C3 (broad due to B)

Note: The carbon attached to the boron atom (C3) is expected to show a broad signal due to

quadrupolar relaxation of the boron nucleus.

Table 3: Representative Mass Spectrometry Data
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miz Interpretation

141.04 [M+H]* (Monoisotopic mass of CsHsBFNO:2)
123.03 [M+H - H20]*

142.04 [M+H]* (A+1 isotope)

Note: Boronic acids can be challenging to analyze by mass spectrometry and may form
adducts or dehydrate in the ion source.

Table 4: Representative Infrared (IR) Spectral Data

Wavenumber (cm~—2) Intensity Assignment

3500-3200 Broad, Strong O-H stretch (boronic acid)

) C=C/C=N stretch (pyridine
~1600 Medium

ring)
~1450 Medium C-C stretch (pyridine ring)
~1350 Strong B-O stretch
~1200 Strong C-F stretch
~1050 Medium B-C stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for 1H and 3C NMR:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoropyridine-3-boronic acid in
0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-ds4). Due to the potential
for boronic acids to form oligomers, using a solvent like Methanol-d4 can help break up these
species.
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 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500
MHz instrument.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-240 ppm.

o Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Protocol for Electrospray lonization (ESI) MS:

o Sample Preparation: Prepare a dilute solution of 2-Fluoropyridine-3-boronic acid
(approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a
small amount of formic acid or ammonium acetate to promote ionization.

¢ Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,
such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

» Data Acquisition:
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
o Acquire data in positive ion mode.

o Set the mass range to scan from m/z 50 to 500.
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o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to achieve a stable signal and minimize in-source fragmentation.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

o Sample Preparation: Place a small amount of the solid 2-Fluoropyridine-3-boronic acid
directly onto the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Apply pressure to ensure good contact between the sample and the crystal.

[¢]

Record the sample spectrum.

[e]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1.

o

The spectrum is usually recorded in the range of 4000-400 cm~1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of 2-
Fluoropyridine-3-boronic acid.
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Caption: Workflow for the spectral characterization of 2-Fluoropyridine-3-boronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar
[semanticscholar.org]

« To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-
Fluoropyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071887#spectral-data-nmr-ms-ir-for-2-fluoropyridine-
3-boronic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

